4-Fluoro-3-methylbenzyl bromide

Description

Chemical Structure and Nomenclature

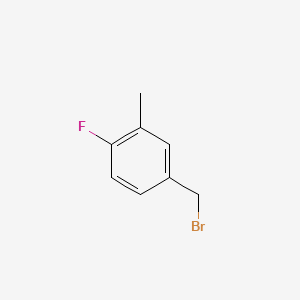

4-Fluoro-3-methylbenzyl bromide possesses the systematic International Union of Pure and Applied Chemistry name 4-(bromomethyl)-1-fluoro-2-methylbenzene. The compound structure consists of a benzene ring bearing three substituents: a bromomethyl group at the para position relative to the fluorine atom, a fluorine atom, and a methyl group positioned ortho to the fluorine. The molecular structure can be represented by the Simplified Molecular Input Line Entry System string "Cc1cc(CBr)ccc1F", which describes the connectivity and arrangement of atoms within the molecule.

The International Chemical Identifier for this compound is InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3, providing a standardized representation of its structure. The corresponding International Chemical Identifier Key is ZZGGOSDHWXCOCA-UHFFFAOYSA-N, offering a unique identifier for database searches and chemical informatics applications. Multiple synonyms exist for this compound, including Benzene, 4-(bromomethyl)-1-fluoro-2-methyl- and alpha-Bromo-4-fluoro-3-methyltoluene, reflecting different naming conventions used across various chemical databases and suppliers.

Stereochemical Considerations

The compound does not possess chiral centers, resulting in a single stereoisomeric form under normal conditions. The substituent pattern on the benzene ring creates a specific electronic environment that influences the compound's reactivity profile. The positioning of the fluorine atom ortho to the methyl group and meta to the bromomethyl substituent generates distinct electronic effects that affect both physical properties and chemical behavior. The molecular geometry around the benzene ring maintains planarity, while the bromomethyl group can adopt various conformations relative to the aromatic plane.

Propriétés

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380790 | |

| Record name | 4-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-70-6 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Steps

Synthesis of 4-Fluoro-3-methylbenzyl Alcohol

- Precursor Preparation :

- Conditions :

- Reduction Reagent : NaBH₄ (1:1 molar ratio with benzoic acid).

- Solvent : Isopropanol or methanol.

- Yield : ~70–80%.

-

- Procedure :

- Conditions :

Parameter Value Temperature −30°C to RT Solvent Diethyl ether Yield >95% (based on GC-MS)

Alternative Bromination with HBr

- Procedure :

- Conditions :

Parameter Value Temperature Reflux (~100°C) Solvent Acetic acid Yield ~70–80%

Substitution of 3-Bromo-4-fluorotoluene with Methyl Group

This route involves introducing the methyl group via organometallic reagents, followed by bromination of the benzyl position.

Reaction Steps

Methylation via Grignard Reagent

- Procedure :

- Conditions :

Parameter Value Temperature −78°C to RT Solvent THF Yield ~50–60%

Bromination of Benzyl Position

- Follow the PBr₃ or HBr methods described in Section 1 .

Cleavage of Benzyl Ethers with HBr

This method leverages the cleavage of benzyl ethers to introduce the bromide group.

Reaction Steps

Synthesis of 4-Fluoro-3-methylbenzyl Ether

- Protect the benzyl alcohol as a methyl or phenyl ether using standard etherification techniques.

-

- Procedure :

- Conditions :

Parameter Value Temperature Reflux (~100°C) Solvent Acetic acid Yield ~70–80%

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| PBr₃ Bromination | High yield (>95%), mild conditions | Requires anhydrous conditions |

| HBr/Acetic Acid | Scalable, low-cost reagents | Harsh conditions (reflux) |

| Grignard Methylation | Introduces methyl group selectively | Low yield (~50–60%), cryogenic temps |

| Ether Cleavage | Direct bromide formation | Requires ether protection step |

Key Research Findings

- PBr₃ Efficiency : Phosphorus tribromide achieves near-quantitative conversion of benzyl alcohols to bromides under mild conditions (−30°C to RT).

- HBr Selectivity : HBr with acetic acid selectively cleaves benzyl ethers without affecting aromatic substituents (e.g., fluorine).

- Reduction Optimization : NaBH₄ in isopropanol reduces benzoic acids to alcohols efficiently, avoiding over-reduction.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-methylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used in these reactions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives (e.g., benzyl azide, benzyl thiocyanate).

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzyl alcohol.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Pharmaceuticals

4-Fluoro-3-methylbenzyl bromide serves as an important intermediate in the synthesis of various pharmaceuticals. The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of more complex structures. For instance, it can be utilized in the synthesis of bicyclic heterocycles, which are essential components in many active pharmaceutical ingredients (APIs) .

Reactions with Copper Catalysts

Recent studies have demonstrated that this compound can participate in copper-catalyzed reactions to form triazole derivatives. In one study, it was reacted with azides to produce 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole with yields exceeding 80% . This highlights its utility in synthesizing bioactive compounds through click chemistry.

Medicinal Chemistry

Antitumor and Antifungal Activities

Research has indicated that derivatives of this compound exhibit promising biological activities. For example, analogs synthesized from this compound have shown significant in vitro and in vivo antitumor and antifungal properties, making them candidates for further development as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance biological efficacy.

Insecticides Development

The compound is also noted for its role as an intermediate in the synthesis of insecticides. Specifically, derivatives of this compound are used to produce pyrethroid-like compounds, which are widely employed in agricultural pest control . This application underscores the importance of fluorinated compounds in agrochemicals.

Material Science

Synthesis of Polymers

In material science, this compound can be utilized in the synthesis of functionalized polymers. Its reactivity allows for incorporation into polymer backbones or side chains, potentially imparting unique properties such as increased thermal stability or enhanced mechanical strength. This aspect is crucial for developing advanced materials for electronics and coatings .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for APIs and complex organic molecules | Used in nucleophilic substitution reactions |

| Medicinal Chemistry | Antitumor and antifungal activities | Derivatives show significant biological activity |

| Insecticides | Intermediate for pyrethroid insecticides | Essential for developing effective pest control |

| Material Science | Synthesis of functionalized polymers | Enhances properties like thermal stability |

Case Studies

Case Study 1: Synthesis of Triazoles

A recent study explored the use of this compound in synthesizing triazole derivatives using copper nanoparticles as catalysts. The reaction conditions optimized yielded high purity products suitable for biological testing .

Case Study 2: Antifungal Activity Evaluation

Another investigation focused on evaluating the antifungal activity of synthesized analogs derived from this compound. The results indicated that specific structural modifications led to enhanced efficacy against common fungal strains, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-fluoro-3-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property allows it to participate in various substitution reactions, where nucleophiles replace the bromine atom .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in 4-fluoro-3-(trifluoromethyl)benzyl bromide significantly increases electrophilicity at the benzylic carbon due to its strong electron-withdrawing nature, making it more reactive than the methyl-substituted analog .

- Molecular Weight and Polarity : Bromine and fluorine substituents increase molecular weight and polarity, influencing solubility. For instance, this compound is less polar than its trifluoromethyl counterpart, which may affect its utility in aqueous reaction systems .

Activité Biologique

4-Fluoro-3-methylbenzyl bromide (CAS Number: 261951-70-6) is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, metabolic pathways, and relevant case studies.

This compound is characterized by its ability to engage in nucleophilic substitution reactions, primarily due to the presence of a bromine atom, which acts as an excellent leaving group. This property facilitates interactions with various biomolecules, including:

- Enzymes : The compound can modify enzyme activity through covalent bonding, altering their function and impacting metabolic pathways.

- Proteins : It interacts with thiols, amines, and hydroxyl groups in proteins, leading to structural modifications that can affect cellular signaling and metabolism.

2. Cellular Effects

The impact of this compound on cellular functions is significant. Key findings include:

- Enzyme Modulation : The compound can either inhibit or activate specific enzymes involved in critical cellular processes such as signal transduction and gene expression.

- Toxicity at High Doses : In animal models, higher doses have been associated with adverse effects including enzyme inhibition, oxidative stress, and potential tissue damage. For instance, studies indicate that at elevated concentrations, the compound may disrupt normal cellular metabolism .

3. Metabolic Pathways

This compound is metabolized through various pathways:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the biotransformation of the compound into reactive intermediates that can further interact with cellular nucleophiles.

- Reactive Intermediates : The formation of these intermediates can lead to modifications of biomolecules, thereby influencing metabolic flux and cellular responses.

4.1 Antitumor Activity

Recent studies have explored the synthesis of analogs of Kahalalide F incorporating 4-Fluoro-3-methylbenzyl moieties. These analogs demonstrated significant in vitro cytotoxicity against various human cancer cell lines:

| Compound | IC50 (μM) | Cell Lines Affected |

|---|---|---|

| Kahalalide F Analog 1 | 0.131 | NCI-H322M |

| Kahalalide F Analog 2 | 0.133 | RPMI-8226, HCC-2998, HT29 |

The results indicated that these modified compounds exhibited higher potency compared to traditional chemotherapeutics like paclitaxel .

4.2 Toxicity Assessments

In toxicity assays involving female athymic nude mice, the maximum tolerated dose (MTD) for some analogs was determined to be around 200 mg/kg/dose. Notably, survival rates dropped significantly at higher doses (400 mg/kg), indicating a narrow therapeutic window for these compounds .

5. Conclusion

The biological activity of this compound reveals its potential as a versatile agent in biochemical applications and medicinal chemistry. Its ability to modify biomolecules through nucleophilic substitution reactions positions it as a candidate for further research in drug development, particularly in oncology.

Future studies should focus on elucidating the detailed mechanisms of action of this compound and exploring its therapeutic efficacy across different biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-methylbenzyl bromide in laboratory settings?

- Methodology : The compound is typically synthesized via halogenation of the corresponding benzyl alcohol or toluene derivative. For example, bromination of 4-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions .

- Key Considerations :

- Ensure inert atmosphere (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS to optimize yield.

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the purity and structure of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks for the benzyl bromide group (δ ~4.5 ppm for CH₂Br) and fluorine-coupled splitting patterns .

- FT-IR : Confirm C-Br stretching (~550–600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- GC-MS or HPLC (>98% purity threshold).

- Halogen-specific assays (e.g., ion chromatography for bromide quantification) .

Q. What are the critical safety considerations when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to lachrymatory and corrosive properties .

- Avoid contact with skin/eyes; immediate flushing with water for 15+ minutes if exposed .

- Storage : Store in amber glass under inert gas at 2–8°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in nucleophilic substitutions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity, while THF or ethers favor radical pathways .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Temperature Optimization : Elevated temperatures (50–80°C) accelerate bromine displacement but may promote elimination byproducts; kinetic studies recommended .

Q. What analytical strategies resolve conflicting data in stability studies under varying pH and thermal conditions?

- Contradiction Analysis :

- pH Stability : Use buffer systems (pH 4–10) to track decomposition via UV-Vis or NMR. At pH > 8, hydrolysis to 4-fluoro-3-methylbenzyl alcohol is accelerated .

- Thermal Degradation : TGA/DSC identifies decomposition thresholds (>120°C). Conflicting data may arise from impurities; repeat assays with recrystallized samples .

Q. What computational modeling approaches predict reactivity and electronic properties of this compound?

- DFT Calculations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.